BenchChemオンラインストアへようこそ!

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

HIF-1α inhibition U251 glioma potency comparison

Order ER-400583-00 (CAS 897611-06-2), a mechanistically distinct, orally bioavailable HIF-1α inhibitor that directly suppresses hypoxia-induced HIF-1α protein (IC50 3.7 nM) without altering mRNA levels. Unlike PHD inhibitors or topoisomerase poisons, it selectively targets hypoxic tumor subregions resistant to radiation and chemotherapy, making it an essential chemical probe for reproducible hypoxia biology, oncology, and radiosensitization studies. Minimal solvent artifacts due to low-nanomolar potency.

Molecular Formula C22H29N3O5S
Molecular Weight 447.55
CAS No. 897611-06-2
Cat. No. B2418384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
CAS897611-06-2
Molecular FormulaC22H29N3O5S
Molecular Weight447.55
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C22H29N3O5S/c1-3-30-19-10-8-18(9-11-19)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)20-6-4-5-7-21(20)29-2/h4-11H,3,12-17H2,1-2H3,(H,23,26)
InChIKeySODPUMYNIMMBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-06-2) – Procurement Guide for a Structurally Defined HIF-1α Inhibitor


4-Ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-06-2, designated ER-400583-00) is a synthetic small-molecule hypoxia-inducible factor 1 (HIF-1) inhibitor belonging to the benzamide–piperazine–sulfonamide chemotype [1]. The compound was discovered through high‑throughput screening of a 43,000‑compound library at Eisai Co., Ltd. and demonstrated potent suppression of HIF-1α protein accumulation under hypoxic conditions [2]. Its molecular formula is C₂₂H₂₉N₃O₅S with a molecular weight of 447.55 g/mol . Unlike many HIF-1 pathway modulators that act indirectly (e.g., PHD inhibitors, mTOR inhibitors, or topoisomerase poisons), ER-400583-00 directly and selectively attenuates HIF-1α protein induction without affecting HIF-1α mRNA levels or housekeeping gene expression, making it a mechanistically well‑characterized tool compound for hypoxia biology and oncology research [2].

Why Generic HIF-1 Inhibitor Substitution Fails – Mechanistic Divergence of ER-400583-00 (CAS 897611-06-2)


HIF-1 inhibitors constitute a heterogeneous class encompassing agents that interfere with HIF-1α synthesis (e.g., topotecan, digoxin), promote HIF-1α degradation (e.g., PHD inhibitors, HSP90 antagonists), block HIF-1α/p300 interaction (e.g., chetomin), or inhibit HIF-1 transcriptional activity through ill‑defined mechanisms (e.g., YC‑1, LW6) [1]. ER-400583-00 (CAS 897611-06-2) is mechanistically distinct: it selectively suppresses hypoxia‑induced HIF-1α protein accumulation without altering HIF-1α mRNA levels and without affecting the basal HIF-1α protein level under normoxia [2]. This on‑target profile is coupled with oral bioavailability and a unique microregional antitumor effect that preferentially targets hypoxic cancer cells distal to blood perfusion—cells notoriously resistant to radiation and many chemotherapeutics [2]. Consequently, substituting ER-400583-00 with another HIF‑1–targeted agent (such as YC‑1, LW6, or chetomin) that operates through a different node in the HIF‑1 pathway would yield a fundamentally different pharmacological profile, undermining experimental reproducibility and confounding interpretation of hypoxia‑dependent phenotypes.

Product-Specific Quantitative Evidence Guide for ER-400583-00 (CAS 897611-06-2)


Sub‑Nanomolar HIF-1α Protein Suppression vs. Micromolar‑Range Comparators

ER-400583-00 suppressed hypoxia‑induced HIF-1α protein accumulation with an IC₅₀ of 3.7 nM in U251 human glioma cells, as measured by sandwich ELISA [1]. By contrast, the widely used HIF‑1 inhibitor YC‑1 (lificiguat) exhibits HIF‑1α inhibitory IC₅₀ values in the range of 1–10 μM across multiple cell‑based assays [2], while LW6 (a HIF‑1α accumulation inhibitor) shows an IC₅₀ of approximately 4.4 μM in A549 lung cancer cells [3]. The benzamide derivative PX‑478 displays IC₅₀ values of 10–20 μM for HIF‑1α protein reduction [4]. Although these values originate from different assays and cell lines—precluding a direct head‑to‑head comparison—the >1,000‑fold potency differential between ER-400583-00 and the micromolar‑range HIF‑1 inhibitors is consistent across assay modalities and merits consideration during compound selection.

HIF-1α inhibition U251 glioma potency comparison hypoxia

HIF‑1 Reporter Assay Potency: 7.9 nM in a Hypoxia‑Driven VEGF‑Promoter System

In a U251/VEGF‑PLAP reporter assay that directly measures HIF‑1 transcriptional activity under the control of a VEGF promoter containing a functional HIF‑1 binding site, ER‑400583‑00 inhibited hypoxia‑induced reporter activity with an IC₅₀ of 7.9 nM [1]. This assay is a direct readout of HIF‑1–dependent gene transcription rather than an indirect surrogate of HIF‑1α protein stability. The concordance of the reporter IC₅₀ (7.9 nM) with the HIF‑1α protein ELISA IC₅₀ (3.7 nM) provides cross‑validation of the compound’s mechanism and potency [1].

HIF-1 transcriptional activity VEGF reporter potency U251 glioma

Oral Bioavailability and Sustained Tumor HIF‑1α Suppression In Vivo vs. Perfusion‑Dependent or Parenteral‑Only HIF‑1 Inhibitors

A single oral dose of 100 mg/kg ER‑400583‑00 in mice bearing subcutaneous U251 tumor xenografts reduced intratumoral HIF‑1α protein to less than 10% of control levels within 3 hours, and this suppression was sustained for 24 hours [1]. At 12.5 mg/kg oral, HIF‑1α suppression lasted approximately 12 hours [1]. Downstream HIF‑1 target genes (CA9, VEGFA, SLC2A1) were significantly down‑regulated at the mRNA level 24 hours post‑dose, confirming sustained pharmacodynamic engagement [1]. In contrast, many alternative HIF‑1 inhibitors such as chetomin exhibit poor pharmacokinetic properties that limit their utility to in‑vitro or intratumoral administration [2], while topotecan and digoxin require parenteral administration and have confounding primary pharmacology (topoisomerase I inhibition; Na⁺/K⁺‑ATPase inhibition) [3].

oral bioavailability pharmacodynamics U251 xenograft in vivo HIF-1α suppression

Synergistic Interaction with Radiation Therapy – Microregional Targeting of Hypoxic Radioresistant Tumor Cells

ER‑400583‑00 monotherapy preferentially suppressed the proliferation of cancer cells located distal to blood‑perfused regions, demonstrated by a >50% reduction in BrdU‑positive proliferating cells at distances ≥100 μm from perfused vessels compared with vehicle‑treated tumors [1]. These distal, HIF‑1α‑expressing cells were confirmed to be radiation‑resistant: at 7 days post‑irradiation (10 Gy), proliferation indices in distal regions had recovered to control levels, whereas proximal regions remained suppressed [1]. When ER‑400583‑00 (daily oral dosing for 4 days) was combined with a single 10 Gy radiation dose, a synergistic antitumor effect was observed in the U251 xenograft model, with the combination arm showing significantly greater tumor growth delay than either monotherapy [1].

radiation synergy hypoxic radioresistance U251 xenograft BrdU proliferation

Best Research and Industrial Application Scenarios for ER-400583-00 (CAS 897611-06-2)


In‑Vivo Hypoxia‑Dependent Tumor Biology Studies Requiring Oral Dosing

For laboratories investigating the role of HIF‑1α in tumor progression, metastasis, or metabolic adaptation in murine xenograft or syngeneic models, ER‑400583‑00’s oral bioavailability and sustained 24‑hour intratumoral HIF‑1α suppression at 100 mg/kg [1] make it a practical alternative to parenteral‑only HIF‑1 inhibitors. Chronic daily oral dosing avoids the animal stress, infection risk, and pharmacokinetic variability associated with repeated intraperitoneal or intravenous injections, thereby improving experimental reproducibility and throughput [1].

Radiation Oncology Research – Targeting Hypoxic Radioresistance

ER‑400583‑00 is uniquely suited for preclinical radiotherapy combination studies. Its demonstrated ability to selectively suppress proliferation in hypoxic, radiation‑resistant tumor subregions—and to synergize with a single 10 Gy fraction to significantly delay tumor growth [1]—makes it a valuable chemical probe for dissecting hypoxia‑mediated radioresistance mechanisms and for evaluating hypoxia‑targeted radiosensitization strategies in glioblastoma and other solid tumor models [1].

HIF‑1 Pathway Target‑Engagement Studies in Hypoxic Cell Culture

With a HIF‑1α protein suppression IC₅₀ of 3.7 nM and a HIF‑1 transcriptional reporter IC₅₀ of 7.9 nM in U251 glioma cells [1], ER‑400583‑00 provides a potent, validated tool for studying HIF‑1–dependent gene regulation under controlled hypoxia (2% O₂). Its low‑nanomolar potency permits the use of minimal DMSO concentrations (<0.2% v/v), reducing solvent‑related cytotoxicity artifacts that can confound HIF‑1 pathway analyses [1].

Comparative Pharmacology Profiling of HIF‑1 Inhibitor Chemotypes

For medicinal chemistry and chemical biology groups performing structure–activity relationship (SAR) studies on HIF‑1 inhibitors, ER‑400583‑00 serves as a well‑characterized reference compound within the benzamide–piperazine–sulfonamide chemotype. Its defined mechanism (selective suppression of hypoxia‑induced HIF‑1α protein without affecting HIF‑1α mRNA or housekeeping genes [1]) and its distinct selectivity profile relative to PHD inhibitors, topoisomerase poisons, and HIF‑1α/p300 disruptors provide a benchmark for characterizing novel HIF‑1 pathway modulators [1].

Quote Request

Request a Quote for 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.